molecular formula C20H29N3O6S B6570996 8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-01-7

8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570996
CAS No.: 1021223-01-7
M. Wt: 439.5 g/mol
InChI Key: GCYWNYXRBVLGAU-UHFFFAOYSA-N
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Description

8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H29N3O6S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.17770683 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel chemotype of delta opioid receptor agonists . It binds to the orthosteric site of the delta opioid receptor, exhibiting selectivity over a panel of other G-protein-coupled receptors (GPCRs) . The interaction with the delta opioid receptor is crucial for its potential therapeutic applications in treating neurological and psychiatric disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . The compound’s interaction with the delta opioid receptor leads to changes in cell signaling pathways, which can result in altered gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the orthosteric site of the delta opioid receptor, which is a key target for its pharmacological effects . The binding interaction is supported by docking and molecular dynamic simulations . Additionally, the compound exhibits a slight bias towards G-protein signaling, which is essential for its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that certain delta opioid receptor agonists, including this compound, can induce seizures and exhibit tachyphylaxis . These adverse effects are more prevalent in delta agonists that share the SNC80/BW373U86 chemotype .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . At higher doses, the compound can induce seizures and exhibit tachyphylaxis . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and metabolite levels are influenced by its interaction with the delta opioid receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The distribution pattern of the compound is influenced by its chemical structure and functional groups.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its pharmacological effects . Targeting signals and post-translational modifications play a role in the subcellular localization of the compound.

Properties

IUPAC Name

8-(2,5-diethoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6S/c1-4-11-23-18(24)20(21-19(23)25)9-12-22(13-10-20)30(26,27)17-14-15(28-5-2)7-8-16(17)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYWNYXRBVLGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OCC)OCC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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